CID 6337435

Description

CID 6337435 is a chemical compound referenced in studies involving essential oil analysis and structural characterization. As shown in , it is a component of CIEO (an essential oil), isolated via vacuum distillation and analyzed using GC-MS. The compound’s content varies across distillation fractions, indicating volatility-dependent separation (Figure 1C).

Properties

Molecular Formula |

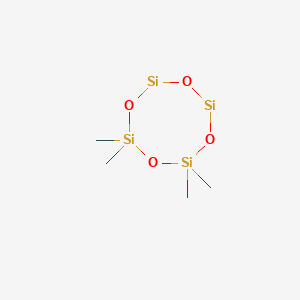

C4H12O4Si4 |

|---|---|

Molecular Weight |

236.48 g/mol |

InChI |

InChI=1S/C4H12O4Si4/c1-11(2)6-9-5-10-7-12(3,4)8-11/h1-4H3 |

InChI Key |

FYIBMDIYAXFPHE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(O[Si]O[Si]O[Si](O1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclotetrasiloxane, tetramethyl- can be synthesized through several methods. One common synthetic route involves the hydrosilylation reaction between 1,3,5,7-tetramethylcyclotetrasiloxane and various unsaturated substrates such as allyltrimethoxysilane. This reaction is typically catalyzed by Karstedt’s catalyst, a platinum-based catalyst, and carried out under controlled conditions to achieve high yields .

In industrial production, cyclotetrasiloxane, tetramethyl- is often produced through the hydrolysis of dimethyldichlorosilane, followed by distillation to separate the cyclic siloxanes from the polymer mixture . This method allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Cyclotetrasiloxane, tetramethyl- undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon compounds.

Oxidation: The compound can be oxidized to form silanols or siloxane polymers, depending on the reaction conditions and oxidizing agents used.

The major products formed from these reactions include various organosilicon compounds, silanols, and siloxane polymers, which have diverse applications in different industries.

Scientific Research Applications

Cyclotetrasiloxane, tetramethyl- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, tetramethyl- involves its ability to form stable bonds with various substrates through hydrosilylation and other chemical reactions. The compound’s silicon-hydrogen bonds react with unsaturated organic compounds, leading to the formation of organosilicon compounds with enhanced properties. These reactions are typically catalyzed by platinum-based catalysts, which facilitate the addition of silicon-hydrogen bonds to the target molecules .

Comparison with Similar Compounds

Key Comparisons:

Structural Similarities :

- This compound shares chromatographic traits (e.g., volatility) with benzothiophene derivatives (CID 737737), which are aromatic systems often used in drug synthesis . Unlike oscillatoxin D (CID 101283546), a macrocyclic toxin, this compound lacks explicit cyclic ether or polyketide motifs, suggesting divergent biosynthesis pathways .

Functional Overlaps :

- While CID 10491405 (a trifluoromethyl-oxadiazole derivative) exhibits CYP1A2 inhibition and solubility in polar solvents, this compound’s bioactivity remains uncharacterized. However, both compounds are analyzed via advanced techniques: this compound via GC-MS , and CID 10491405 via LC-MS/MS and NMR .

Analytical Methods :

- This compound’s quantification in CIEO fractions aligns with methods in , which emphasizes precision in compound isolation and quantification (Supplementary Tables 1–8). Similarly, highlights docking studies for bioactive compounds, a methodology applicable to this compound if its molecular targets are identified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.